molecular formula C7H5FO4 B6268286 4-fluoro-2,3-dihydroxybenzoic acid CAS No. 823797-30-4

4-fluoro-2,3-dihydroxybenzoic acid

Cat. No.: B6268286
CAS No.: 823797-30-4
M. Wt: 172.1
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Description

4-Fluoro-2,3-dihydroxybenzoic acid is a fluorinated derivative of 2,3-dihydroxybenzoic acid (2,3-DHBA), a naturally occurring compound involved in bacterial siderophore biosynthesis (e.g., in Aerobacter aerogenes) . The addition of a fluorine atom at the 4-position modifies its electronic properties, solubility, and biological interactions. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability and bioavailability .

Properties

CAS No.

823797-30-4

Molecular Formula

C7H5FO4

Molecular Weight

172.1

Purity

95

Origin of Product

United States

Preparation Methods

Electrophilic Fluorination Reagents

Alternative Synthesis Pathways

Halogen Exchange Reactions

While less common, halogen exchange offers a potential route to this compound. Starting from 4-chloro-2,3-dihydroxybenzoic acid, fluoride ions (e.g., KF) can displace the chlorine atom under Ullmann-type conditions with a copper catalyst. However, this method faces challenges due to the poor leaving-group ability of chloride and competing hydrolysis reactions.

Diazonium Salt Fluorination

Diazotization of 4-amino-2,3-dihydroxybenzoic acid followed by fluorination via the Schiemann reaction represents another theoretical pathway. Treatment with sodium nitrite and HCl forms the diazonium salt, which reacts with tetrafluoroboric acid (HBF4) to yield the fluoro derivative. This method is limited by the instability of diazonium intermediates and low yields in polyhydroxy systems.

Purification and Characterization

Solvent Removal and Recrystallization

Post-reaction purification typically involves solvent removal under reduced pressure, followed by recrystallization. A mixture of ethanol and water (3:1 v/v) effectively isolates the product as needle-like crystals with 98% purity. Patent literature describes analogous techniques for fluorinated compounds, such as stirring the residue in heptane and isopropyl acetate to precipitate pure product.

Spectroscopic Characterization

Key spectroscopic data for this compound include:

  • FTIR : O-H stretching at 3573 cm⁻¹, C=O (carboxylic acid) at 1730 cm⁻¹, and C-F stretching at 1172 cm⁻¹.

  • ¹H NMR : Aromatic protons at δ 7.02–7.57 ppm, hydroxyl protons at δ 5.35 ppm, and methyl groups (if present) at δ 2.34 ppm.

Comparative Analysis of Synthesis Methods

The table below summarizes the efficiency of different fluorination strategies:

Method Reagent Solvent Temp. Yield Purity
Electrophilic FluorinationSelectfluorAcetonitrile0°C75%98%
Electrophilic FluorinationNFSIDMF25°C68%95%
Electrophilic FluorinationF-TEDA-BF4THF-10°C82%99%

Data derived from EvitaChem and analogous procedures in fluorobenzoic acid synthesis.

Industrial and Research Applications

The compound’s antioxidant and antimicrobial properties make it valuable in pharmaceutical and material science research. Scalable synthesis requires optimizing solvent recovery and minimizing waste. Continuous-flow reactors have been proposed to enhance reaction control and yield in large-scale production.

Chemical Reactions Analysis

4-fluoro-2,3-dihydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form dihydroxybenzoic acid derivatives using reducing agents like sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction results in dihydroxybenzoic acid derivatives .

Scientific Research Applications

4-fluoro-2,3-dihydroxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-2,3-dihydroxybenzoic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can chelate metal ions, which can inhibit metal-catalyzed oxidative reactions. Additionally, the fluorine atom can influence the compound’s lipophilicity and its ability to cross cell membranes .

In biological systems, the compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It can also modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

Fluorine’s electronegativity and small atomic radius significantly influence molecular polarity, acidity, and intermolecular interactions. The table below summarizes key differences between 4-fluoro-2,3-dihydroxybenzoic acid and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications
This compound 2-OH, 3-OH, 4-F C₇H₅FO₄ 172.11 ~220–225* Potential prodrug intermediate, antimicrobial applications
2,3-Dihydroxybenzoic acid 2-OH, 3-OH C₇H₆O₄ 154.12 204–206 Siderophore precursor; inhibits MRSA biofilms
4-Fluorobenzoic acid 4-F C₇H₅FO₂ 140.11 182–184 Intermediate in agrochemical synthesis
4-Chloro-2,3-difluorobenzoic acid 2-F, 3-F, 4-Cl C₇H₃ClF₂O₂ 192.55 N/A Boiling point: 280.7±35.0 °C; density: 1.573 g/cm³
2,3-Difluoro-4-hydroxybenzoic acid 2-F, 3-F, 4-OH C₇H₄F₂O₃ 174.10 N/A Anticancer agent precursor
4-Bromo-2,3-dihydroxybenzoic acid 2-OH, 3-OH, 4-Br C₇H₅BrO₄ 233.02 225–227 Natural product isolation; synthetic intermediate

*Estimated based on brominated analog .

Key Observations:
  • Acidity: Fluorine at the 4-position increases acidity compared to non-fluorinated 2,3-DHBA due to electron-withdrawing effects.
  • Thermal Stability : Halogenated analogs (e.g., 4-chloro-2,3-difluoro-) exhibit higher boiling points than hydroxyl-rich derivatives .

Q & A

Basic: What are the common synthetic routes for 4-fluoro-2,3-dihydroxybenzoic acid, and what challenges arise due to substituent positions?

Methodological Answer:
Synthesis typically involves sequential functionalization of a benzoic acid scaffold. A plausible route starts with fluorination of a dihydroxybenzoic acid precursor via electrophilic substitution, followed by protection/deprotection strategies for hydroxyl groups to avoid side reactions. Challenges include:

  • Steric hindrance : The ortho-dihydroxy and fluorine substituents reduce reactivity at adjacent positions, complicating regioselective modifications .
  • Electron-withdrawing effects : Fluorine deactivates the aromatic ring, necessitating harsher conditions (e.g., Lewis acids like BF₃) for electrophilic substitutions .
  • Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water) is required to isolate the product from byproducts .

Basic: How can researchers confirm the purity and structural identity of this compound?

Methodological Answer:
Standard analytical techniques include:

  • HPLC-MS : Quantifies purity (>95% typical) and detects trace impurities using reverse-phase C18 columns with UV detection at 254 nm .
  • NMR Spectroscopy :
    • ¹H NMR : Peaks for aromatic protons (δ 6.5–7.5 ppm), hydroxyl groups (δ 9–12 ppm, broad), and carboxylic acid (δ 12–13 ppm).
    • ¹³C NMR : Carboxylic acid carbon at ~170 ppm, aromatic carbons adjacent to fluorine show splitting due to J-coupling .
  • FT-IR : Confirms carboxylic acid (1700–1720 cm⁻¹), hydroxyl (3200–3500 cm⁻¹), and C-F (1100–1200 cm⁻¹) stretches .

Advanced: How should researchers address discrepancies in spectroscopic data during characterization?

Methodological Answer:
Discrepancies (e.g., unexpected splitting in NMR) may arise from:

  • Tautomerism : The ortho-dihydroxy groups can form intramolecular hydrogen bonds, altering proton chemical shifts. Use variable-temperature NMR to assess dynamic equilibria .
  • Residual solvents : Ensure complete drying or use deuterated solvents for NMR.
  • Impurity interference : Cross-validate with HPLC-MS and elemental analysis .

Advanced: What strategies improve the compound’s stability in aqueous solutions for biological assays?

Methodological Answer:

  • pH control : Stabilize the carboxylic acid group by buffering solutions at pH 5–6 (near its pKa ~4.2) to minimize degradation .
  • Chelation : Add EDTA (1–2 mM) to prevent metal-catalyzed oxidation of hydroxyl groups .
  • Lyophilization : Store as a lyophilized powder at -20°C, reconstituting in fresh buffer before use .

Basic: What are the key applications of this compound in medicinal chemistry?

Methodological Answer:

  • Enzyme inhibition : Acts as a scaffold for designing inhibitors of metalloenzymes (e.g., tyrosinase) via chelation of active-site metals .
  • Antioxidant studies : The dihydroxy groups enable radical scavenging, assessed via DPPH or ABTS assays .
  • Drug conjugates : Used to modify pharmacokinetic properties of lead compounds through carboxylate-mediated prodrug strategies .

Advanced: How to design enzyme inhibition studies using this compound?

Methodological Answer:

  • Kinetic assays : Use spectrophotometric methods (e.g., UV-Vis) to monitor substrate conversion in the presence of varying inhibitor concentrations.
  • Docking simulations : Model interactions using software like AutoDock Vina, focusing on hydrogen bonding with hydroxyl/fluorine groups and metal coordination .
  • IC₅₀ determination : Perform dose-response curves with triplicate measurements to calculate inhibition potency .

Advanced: What computational methods predict interactions between this compound and biological targets?

Methodological Answer:

  • DFT calculations : Optimize the molecular geometry and calculate electrostatic potential surfaces to identify reactive sites .
  • MD simulations : Simulate binding dynamics over 100 ns trajectories to assess stability of protein-ligand complexes .
  • QSAR modeling : Correlate substituent electronic effects (e.g., fluorine’s Hammett σₚ value) with biological activity .

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